Ethyl 2-furoate
Overview
Description
Ethyl 2-furoate, also known as ethyl furan-2-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to light yellow liquid with a warm, fruity-floral odor. This compound is commonly found in various natural products such as apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey, and coconut . This compound is primarily used as a flavoring and fragrance agent in the food and beverage industry.
Mechanism of Action
Target of Action
Ethyl 2-furoate is a flavoring and fragrance agent used in various industries
Biochemical Pathways
This compound can be synthesized by the Fischer esterification reaction between 2-furoic acid and ethanol using acid catalysts . This reaction is a common method for synthesizing esters and involves the reaction of a carboxylic acid (2-furoic acid in this case) with an alcohol (ethanol), producing an ester (this compound) and water.
Preparation Methods
Ethyl 2-furoate is typically synthesized through the Fischer esterification reaction, which involves the reaction between 2-furoic acid and ethanol in the presence of an acid catalyst . The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process. The industrial production of this compound involves the oxidation of furfural to 2-furoic acid, followed by esterification with ethanol .
Chemical Reactions Analysis
Ethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce 2-furoic acid.
Reduction: Reduction of this compound can yield furfuryl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include 2-furoic acid, furfuryl alcohol, and various substituted furan derivatives .
Scientific Research Applications
Ethyl 2-furoate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: In addition to its use as a flavoring and fragrance agent, this compound is also used in the production of polymers and resins
Comparison with Similar Compounds
Ethyl 2-furoate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It has a slightly different odor profile and is used in similar applications.
Furfuryl alcohol: A reduction product of this compound, used in the production of resins and as a solvent.
2-Furoic acid: The oxidation product of this compound, used as a preservative and flavoring agent.
This compound is unique due to its specific odor profile and its versatility in various applications, from flavoring agents to industrial uses .
Biological Activity
Ethyl 2-furoate, an ester derived from furoic acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including food science and pharmaceuticals. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its furan ring structure with an ethyl ester group. Its chemical formula is , and it is known for its pleasant fruity aroma, often described as having a plum-like scent. The compound is a weak base, with a pKa indicating its neutral character in biological systems .
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacteria and fungi, suggesting its potential as a natural preservative in food products . The mechanism of action appears to involve disruption of microbial cell membranes.
2. Flavoring Agent
This compound is widely used as a flavoring agent in the food industry due to its fruity aroma. It is recognized as safe for consumption and is often utilized in confectionery and baked goods. Its flavor profile can enhance the sensory attributes of food products, making it a valuable ingredient .
3. Toxicological Studies
Toxicological evaluations have been conducted to assess the safety of this compound. In vitro studies have shown that it does not exhibit significant genotoxicity, which supports its use in food applications. However, further research is necessary to fully understand its metabolic pathways and potential long-term effects on human health .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts when exposed to varying concentrations of this compound, indicating its potential as a natural antimicrobial agent in food preservation.
Case Study 2: Flavor Profile Enhancement
Another study focused on the application of this compound in enhancing the flavor profile of fruit-based beverages. Sensory analysis revealed that beverages containing this compound were preferred by consumers over those without it, highlighting its effectiveness as a flavor enhancer.
Kinetic Studies
The thermal stability and reactivity of this compound have been investigated through kinetic studies. A theoretical study explored its thermal decomposition over a range of temperatures (500-1500 K) and pressures (1-7600 Torr). The findings suggested that the major decomposition pathway occurs via a six-center transition state leading to the formation of various products, including furoic acid .
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060640 | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-99-3, 1335-40-6 | |
Record name | Ethyl 2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-FUROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2304 | |
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Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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